(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride
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Overview
Description
(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride is a chemical compound with a specific stereochemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the methyl group.
Amidation Reactions: To form the carboxamide group.
Crystallization: To obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-6-Methylpiperidine-3-carboxylic acid: Similar structure but different functional group.
(3S,6R)-6-Methylpiperidine-3-carboxamide: Without the hydrochloride salt.
Uniqueness
(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride is unique due to its specific stereochemistry and the presence of both the carboxamide group and the hydrochloride salt. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(3S,6R)-6-methylpiperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-2-3-6(4-9-5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUQHTCIGLWXMN-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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